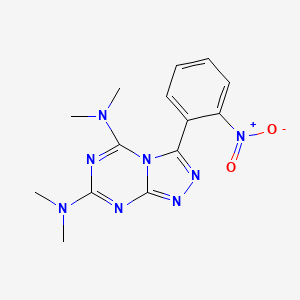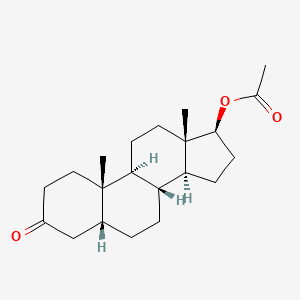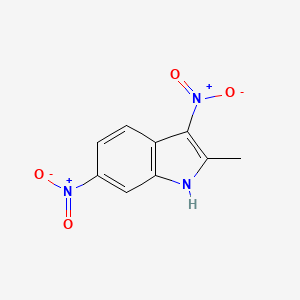
Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl is a chemical compound that belongs to the class of benzotriazine derivatives Benzotriazine compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl typically involves the reaction of 1,2,4-benzotriazine derivatives with pyrrolidine under specific conditions. One common method involves the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide as reagents to facilitate the formation of the benzotriazine ring . The reaction is usually carried out at room temperature under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The benzotriazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
科学研究应用
Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an α-glucosidase inhibitor, which can be useful in the treatment of diabetes mellitus.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photodetectors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
作用机制
The mechanism of action of Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of starch and disaccharides to glucose . This inhibition helps in controlling blood sugar levels in diabetic patients.
相似化合物的比较
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Known for its α-glucosidase inhibition activity.
Blatter Radicals: These compounds have unique electronic and magnetic properties and are used in various advanced applications.
Uniqueness
Ketone, (1,2,4-benzotriazin-3-YL)methyl 1-pyrrolidinyl is unique due to its combination of a benzotriazine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
80722-69-6 |
|---|---|
分子式 |
C13H14N4O |
分子量 |
242.28 g/mol |
IUPAC 名称 |
2-pyrido[3,2-c]pyridazin-3-yl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C13H14N4O/c18-13(17-6-1-2-7-17)9-10-8-12-11(16-15-10)4-3-5-14-12/h3-5,8H,1-2,6-7,9H2 |
InChI 键 |
ZKPIWCZDSIDDRQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CC2=CC3=C(C=CC=N3)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















